![molecular formula C18H18N2O5S B2414127 N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1424754-13-1](/img/structure/B2414127.png)
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have cognitive-enhancing effects and may have potential as a treatment for various neuropsychiatric disorders.
Mechanism of Action
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide acts as a selective dopamine reuptake inhibitor and a partial agonist of the dopamine D2 receptor. It also has affinity for the serotonin 5-HT2A receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased wakefulness and improved cognitive function. N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several advantages as a research tool, including its selective action on dopamine reuptake and its potential as a treatment for various neuropsychiatric disorders. However, there are also limitations to its use, including its potential for abuse and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, including its potential as a treatment for other neuropsychiatric disorders, its use as a cognitive-enhancing agent, and its potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be synthesized through a multi-step process involving the reaction of 3-(N-methylamino)propanoic acid with benzodioxole, followed by the reaction with (E)-2-bromo-1-phenylethene and then sulfonylation with sulfonyl chloride.
Scientific Research Applications
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and Parkinson's disease. N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been studied for its cognitive-enhancing effects and potential as a treatment for narcolepsy.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18(20-15-6-7-16-17(12-15)25-13-24-16)8-10-19-26(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-12,19H,8,10,13H2,(H,20,21)/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUBZKXDWSMVOG-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.